3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonic acid
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Overview
Description
3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonic acid is a complex organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industrial applications, including dyes and pigments. The compound’s structure includes a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a benzene ring substituted with hydroxyl, nitro, and sulfonic acid groups.
Preparation Methods
The synthesis of 3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonic acid typically involves a multi-step process. One common method includes the following steps:
Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base, such as L-proline, to form an alkene.
Azo Coupling: The final step involves the azo coupling reaction, where the pyrazole derivative reacts with a diazonium salt to form the azo compound.
Chemical Reactions Analysis
3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.
Scientific Research Applications
3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonic acid involves its interaction with various molecular targets. The compound’s azo group can undergo reduction to form aromatic amines, which can then interact with cellular components. The pyrazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .
Comparison with Similar Compounds
3-((4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-5-nitrobenzenesulphonic acid can be compared with other similar compounds, such as:
4-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)(3-nitrophenyl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one: This compound has a similar pyrazole structure but differs in its substitution pattern.
5-[(4,5-Dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)(3-nitrophenyl)methyl]-1-phenyl-1H-pyrazol-4-yl: Another similar compound with variations in the substituents on the pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
24041-30-3 |
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Molecular Formula |
C16H13N5O7S |
Molecular Weight |
419.4 g/mol |
IUPAC Name |
4-hydroxy-3-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-5-nitrobenzenesulfonic acid |
InChI |
InChI=1S/C16H13N5O7S/c1-9-14(16(23)20(19-9)10-5-3-2-4-6-10)18-17-12-7-11(29(26,27)28)8-13(15(12)22)21(24)25/h2-8,14,22H,1H3,(H,26,27,28) |
InChI Key |
QUANISJMUGIEPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C(C(=CC(=C2)S(=O)(=O)O)[N+](=O)[O-])O)C3=CC=CC=C3 |
Origin of Product |
United States |
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